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Compound of Interest

Compound Name:
(5,5-Dimethyltetrahydrofuran-3-

yl)methanol

CAS No.: 22600-85-7

Cat. No.: B1315961

Get Quote

Abstract & Strategic Overview
The (5,5-dimethyltetrahydrofuran-3-yl)methanol scaffold is a high-value building block in

drug discovery, often serving as a metabolically stable bioisostere for proline or ribose

derivatives.[1] The gem-dimethyl group at the C5 position blocks metabolic oxidation at the

typically labile ether

-position, enhancing the pharmacokinetic profile of the parent drug.

This guide details two distinct protocols for accessing the enantiopure scaffold:

Protocol A (Chemoenzymatic Desymmetrization): The "Gold Standard" route.[1] It utilizes a

lipase-catalyzed desymmetrization of a prochiral diol precursor.[1][2] This method is atom-

economic, scalable, and yields high optical purity (

ee).
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Protocol B (Classical Resolution): A robust alternative for rapid access to both enantiomers

using standard chemical resolution techniques, suitable when enzyme screening is resource-

prohibitive.[1]

Retrosynthetic Analysis
The strategic disconnection relies on the construction of the tetrahydrofuran (THF) ring via an

intramolecular acid-catalyzed etherification.[1] The chirality is established prior to cyclization via

the desymmetrization of a prochiral diol.[1]
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Figure 1: Retrosynthetic logic flow from the target molecule back to commodity starting

materials.

Protocol A: Chemoenzymatic Desymmetrization
(Recommended)
This protocol leverages the specificity of Pseudomonas cepacia lipase (Lipase PS) to

differentiate between the enantiotopic hydroxymethyl groups of the prochiral diol.

Phase 1: Synthesis of Prochiral Diol
Reaction: Alkylation of diethyl malonate followed by exhaustive reduction.[1]

Alkylation:

Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (1.1 eq), 1-Bromo-3-methyl-2-

butene (Prenyl bromide, 1.1 eq).
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Procedure: Generate the sodium enolate of diethyl malonate in EtOH at 0°C. Add prenyl

bromide dropwise. Reflux for 4 hours.

Workup: Remove solvent, partition between water/EtOAc.[1] Distill the crude oil to obtain

Diethyl 2-(3-methylbut-2-enyl)malonate.

Yield Target: >85%.[1][3]

Reduction:

Reagents: LiAlH

(2.5 eq), THF (anhydrous).

Procedure: Add the malonate diester to a suspension of LiAlH

in THF at 0°C. Allow to warm to RT and stir for 12 hours. Quench using the Fieser method
(

mL H

O,

mL 15% NaOH,

mL H

O).

Product:2-(3-methylbut-2-enyl)propane-1,3-diol.[1]

Yield Target: >90%.[1][3]

Phase 2: Enzymatic Desymmetrization
Mechanism: The lipase selectively acetylates the pro-S or pro-R hydroxyl group (enzyme

dependent), creating a chiral center at C2 of the propane chain (which becomes C3 of the

THF).

Substrate: 2-(3-methylbut-2-enyl)propane-1,3-diol.
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Enzyme: Lipase PS (Amano) immobilized on diatomaceous earth or CAL-B (Novozym 435).

[1]

Acyl Donor: Vinyl Acetate (acts as both solvent and reagent) or Vinyl Butyrate.[1]

Conditions: 25–30°C, orbital shaking (200 rpm).

Step-by-Step Protocol:

Dissolve the diol (10 mmol) in Vinyl Acetate (20 mL).

Add Lipase PS (500 mg).

Incubate at 30°C. Monitor conversion by GC or HPLC.

Stop Point: The reaction is kinetically controlled. Stop at exactly 100% theoretical conversion

to the mono-acetate (typically 24–48 hours).[1]

Filtration: Filter off the enzyme (can be recycled).[1]

Purification: Flash chromatography (Hexane/EtOAc) to separate trace diacetate or unreacted

diol (though high selectivity usually renders this minimal).[1]

Result: Chiral 2-(acetoxymethyl)-4-methylpent-4-en-1-ol (or isomer).[1]

ee Target: >96% (Enantiomeric Excess).[1]

Phase 3: Cyclization & Hydrolysis
Mechanism: Acid-catalyzed intramolecular hydroetherification.[1] The free hydroxyl group

attacks the tertiary carbocation formed at the alkene.[1]

Cyclization:

Dissolve the chiral mono-acetate in Toluene or DCM.[1]

Add catalytic Amberlyst 15 (H
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form) or

-TsOH (0.1 eq).[1]

Stir at RT (or mild heat 40°C) for 2–4 hours.

Note: The tertiary carbocation formation is rapid and regiospecific (Markovnikov).[1] The 5-

exo-trig/6-endo-tet rules favor the formation of the 5-membered THF ring over the 6-

membered pyran due to the gem-dimethyl effect (Thorpe-Ingold effect).[1]

Intermediate: ((5,5-dimethyltetrahydrofuran-3-yl)methyl) acetate.[1]

Hydrolysis:

Treat the acetate with K

CO

in MeOH (RT, 1 h).

Concentrate and purify via distillation or column chromatography.[1]

Final Product:(5,5-Dimethyltetrahydrofuran-3-yl)methanol.

Protocol B: Classical Resolution (Alternative)
Use this route if enzymes are unavailable or if both enantiomers are required immediately for

SAR studies.[1]

Synthesize Racemic Alcohol: Follow Phase 1 (Alkylation + Reduction) and Phase 3

(Cyclization) from Protocol A, skipping the enzymatic step. This yields racemic (5,5-
dimethyltetrahydrofuran-3-yl)methanol.[1]

Derivatization: React the racemic alcohol with Phthalic Anhydride to form the hemi-phthalate

ester.[1]

Salt Formation: Treat the hemi-phthalate with a chiral amine resolving agent:

(S)-(-)-
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-Methylbenzylamine or Brucine.[1]

Crystallization: Recrystallize the diastereomeric salts from EtOH/Acetone.

Monitoring: Check the rotation of the liberated acid after each crystallization.[1]

Liberation: Treat the resolved salt with dilute HCl to recover the chiral hemi-phthalate, then

hydrolyze (NaOH/MeOH) to yield the enantiopure alcohol.

Process Parameters & Data Summary
Parameter Protocol A (Enzymatic) Protocol B (Resolution)

Overall Yield 45–55% 25–35% (max 50% theoretical)

Enantiomeric Excess >98% ee >95% ee (after 2-3 recryst.)

Scalability High (kg scale feasible)
Medium (crystallization

volume)

Cost Driver Enzyme (recyclable) Chiral Amine (recoverable)

Time to Product 3–4 Days 5–7 Days

Workflow Visualization
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Phase 1: Precursor Synthesis
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Figure 2: Decision tree and process flow for the synthesis of the target scaffold.
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Analytical Characterization
To validate the synthesis, the following analytical signatures should be confirmed:

1H NMR (400 MHz, CDCl3):

1.25 (s, 3H, Me), 1.28 (s, 3H, Me) – Diagnostic gem-dimethyl.

1.60 (dd, 1H, C4-H), 2.05 (dd, 1H, C4-H').

2.45 (m, 1H, C3-H).[1]

3.55–3.70 (m, 2H, CH2OH).

3.80 (dd, 1H, C2-H), 3.95 (dd, 1H, C2-H').

Chiral HPLC Method:

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

Mobile Phase: Hexane : Isopropanol (95:5).[1]

Flow Rate: 1.0 mL/min.[1]

Detection: UV 210 nm (or Refractive Index if UV inactive).[1]

Expected: Baseline separation of enantiomers (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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